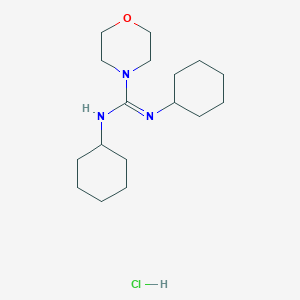
N,N'-dicyclohexyl-4-morpholinecarboximidamide hydrochloride
Cat. No. B8331875
M. Wt: 329.9 g/mol
InChI Key: NXLHPFBUCHDIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03961056
Procedure details


A mixture of 2.4 gm. (0.01 mole) of N,N'-dicyclohexylthiourea, 3.15 gm. (0.012 mole) of triphenylphosphine, 1.55 gm. (0.01 mole) of carbon tetrachloride, and 1.0 gm. (0.01 mole) of triethylamine in 25 ml. of methylene chloride is stirred for 2.5 hr. at 40°-45°. The reaction mixture is concentrated and the residue extracted several times with hot Skellysolve B. The combined Skellysolve B extracts are cooled to room temperature, filtered and evaporated. The crude N,N'-dicyclohexylcarbodiimide is reacted with 5 ml. of morpholine in 10 ml of tert-butyl alcohol at reflux for 16 hours. The reaction mixture is evaporated, toluene added and concentrated to remove residual morpholine. The residue is partitioned between ether and 10% hydrochloric acid. The acid layer is basified with 20% sodium hydroxide solution, nitrogen bubbled through the solution to remove ether and cooled at 5°. The product is collected, 2.07 gm. (70%), m.p. 105°-107°. The HCl salt is prepared and recrystallized from acetonitrile-ether, m.p. 226°-227°.






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]([NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=S)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:37].C(N(CC)CC)C.[NH:48]1[CH2:53][CH2:52][O:51][CH2:50][CH2:49]1>C(O)(C)(C)C.C(Cl)Cl>[ClH:37].[CH:1]1([NH:7][C:8]([N:48]2[CH2:53][CH2:52][O:51][CH2:50][CH2:49]2)=[N:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)NC(=S)NC1CCCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.012 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 2.4 gm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 40°-45°
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue extracted several times with hot Skellysolve B
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude N,N'-dicyclohexylcarbodiimide is reacted with 5 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
toluene added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove residual morpholine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is partitioned between ether and 10% hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
bubbled through the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled at 5°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from acetonitrile-ether, m.p. 226°-227°
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1(CCCCC1)NC(=NC1CCCCC1)N1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

